molecular formula C6H5FN2O3 B1450622 5-Fluoro-6-methoxypyrimidine-4-carboxylic acid CAS No. 1936190-55-4

5-Fluoro-6-methoxypyrimidine-4-carboxylic acid

Cat. No.: B1450622
CAS No.: 1936190-55-4
M. Wt: 172.11 g/mol
InChI Key: TZVXLXQBWRZBHT-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxypyrimidine-4-carboxylic acid is a fluorinated pyrimidine derivative with a methoxy (-OCH₃) group at position 6 and a carboxylic acid (-COOH) moiety at position 2. This compound is of interest in medicinal chemistry and materials science due to its structural features:

  • Methoxy group at position 6: Contributes steric bulk and electron-donating effects, influencing solubility and metabolic stability.
  • Carboxylic acid at position 4: Enables ionic interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

5-fluoro-6-methoxypyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c1-12-5-3(7)4(6(10)11)8-2-9-5/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVXLXQBWRZBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936190-55-4
Record name 5-fluoro-6-methoxypyrimidine-4-carboxylic acid
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Preparation Methods

Cyclization of Fluorinated β-Ketoesters with Formamide

A commonly employed method involves:

  • Starting Materials: Ethyl α-fluoropropionoacetate or methyl α-fluoropropionoacetate as fluorinated β-ketoester precursors.
  • Step 1: Formation of an enaminated intermediate via reaction with ammonia gas.
  • Step 2: Cyclization of the enaminated intermediate with formamide under basic conditions to form 5-fluoro-6-substituted-4-hydroxypyrimidine derivatives.

This method is advantageous due to mild reaction conditions and readily available reagents, making it suitable for scale-up and industrial applications. The reaction solvent is typically methanol or ethanol, with sodium methoxide or sodium ethoxide as the base. Reaction times range from 10 to 24 hours with a base-to-ester molar ratio of 2–4:1.

Introduction of the Methoxy Group at the 6-Position

The methoxy substituent at the 6-position can be introduced by nucleophilic substitution or methylation of a hydroxyl precursor:

  • Starting from 5-fluoro-6-hydroxypyrimidine-4-carboxylic acid, methylation using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) can yield the 6-methoxy derivative.
  • Alternatively, direct methoxylation during the cyclization step may be possible by using methoxy-substituted intermediates or methanol as solvent under specific conditions.

However, detailed experimental data on the direct methoxylation step are scarce and may require optimization for yield and selectivity.

Carboxylation at the 4-Position

The 4-carboxylic acid group is generally introduced via:

  • Oxidation of a corresponding methyl or hydroxymethyl group at the 4-position.
  • Direct incorporation during ring closure when using carboxylated precursors or formamide derivatives.

The carboxylation step must be carefully controlled to avoid over-oxidation or side reactions.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Advantages Limitations
Cyclization of α-fluoropropionoacetate with formamide under base Ethyl or methyl α-fluoropropionoacetate, formamide Sodium methoxide or sodium ethoxide, methanol or ethanol solvent 10–24 h, room temperature to mild heating Mild conditions, industrially feasible, inexpensive reagents Requires careful control of base and solvent ratios; yields vary
Methylation of 6-hydroxy precursor 5-fluoro-6-hydroxypyrimidine-4-carboxylic acid Methyl iodide or dimethyl sulfate, base (K2CO3) Reflux in polar aprotic solvent Direct introduction of methoxy group Potential for side reactions, methylating agents are toxic
Oxidative carboxylation or direct incorporation during cyclization Fluorinated β-ketoester with carboxyl group Oxidants or formamide derivatives Moderate heating Direct access to carboxylic acid functionality Oxidation steps may be difficult to control

Detailed Research Findings and Reaction Parameters

Reaction Solvent and Base Effects

  • Methanol is preferred as solvent due to its polarity and ability to dissolve both organic and inorganic reagents.
  • Sodium methoxide provides effective deprotonation for cyclization and enamination steps.
  • The molar ratio of base to ester critically affects yield and purity; a 2–4:1 ratio is optimal.

Reaction Time and Temperature

  • Reactions are typically carried out over 10 to 24 hours.
  • Temperatures range from ambient to mild heating (up to 60 °C) to facilitate cyclization without decomposition.

Purification and Yield

  • Crude products are commonly purified by recrystallization from methanol or ethanol.
  • Yields for cyclization steps are reported in the range of 60–80%, depending on substrate purity and reaction control.

Summary of Preparation Method

Step Description Reagents and Conditions Outcome
1 Enamination of α-fluoropropionoacetate α-fluoropropionoacetate + ammonia gas in methanol Enaminated intermediate
2 Cyclization with formamide Enaminated intermediate + formamide + sodium methoxide, 10–24 h 5-fluoro-6-hydroxy-4-pyrimidine derivative
3 Methylation of hydroxyl group 5-fluoro-6-hydroxy derivative + methyl iodide + base This compound
4 Purification Recrystallization from methanol or ethanol Pure target compound

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methoxypyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .

Comparison with Similar Compounds

Structural and Electronic Comparisons

5-Fluoro-6-hydroxypyrimidine-4-carboxylic Acid (C₅H₃FN₂O₃; MW 158.09)
  • Key Differences : Replaces the methoxy group with a hydroxyl (-OH) at position 4.
  • Impact: Solubility: The hydroxyl group increases hydrophilicity via hydrogen bonding, enhancing aqueous solubility compared to the methoxy analog. Metabolic Stability: -OH is more prone to phase II metabolism (e.g., glucuronidation) than -OCH₃.
5-Chloro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic Acid (C₅H₃ClN₂O₃; MW ~188.57)
  • Key Differences : Substitutes fluorine with chlorine at position 5 and introduces a keto group at position 5.
  • Impact :
    • Electronegativity : Chlorine’s lower electronegativity reduces dipole interactions compared to fluorine.
    • Steric Effects : Larger van der Waals radius of Cl may hinder binding in sterically sensitive targets.
    • Tautomerism : The keto group enables tautomerization, which could affect binding modes.
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid (C₆H₅BrN₂O₂S; MW 265.08)
  • Key Differences : Bromine at position 5 and a methylthio (-SMe) group at position 2.
  • Impact: Electron Effects: -SMe is a strong electron donor, increasing electron density on the pyrimidine ring. Size and Reactivity: Bromine’s larger size and polarizability may enhance hydrophobic interactions but reduce selectivity.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituents (Position) Key Properties
5-Fluoro-6-methoxypyrimidine-4-carboxylic acid C₆H₅FN₂O₄ 200.11 F (5), -OCH₃ (6), -COOH (4) Moderate solubility, enhanced lipophilicity
5-Fluoro-6-hydroxypyrimidine-4-carboxylic acid C₅H₃FN₂O₃ 158.09 F (5), -OH (6), -COOH (4) High solubility, lower metabolic stability
5-Chloro-...-4-pyrimidinecarboxylic acid C₅H₃ClN₂O₃ ~188.57 Cl (5), keto (6), -COOH (4) Tautomerization-prone, moderate reactivity
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid C₆H₅BrN₂O₂S 265.08 Br (5), -SMe (2), -COOH (4) High electron density, hydrophobic

Biological Activity

5-Fluoro-6-methoxypyrimidine-4-carboxylic acid (CAS Number: 1936190-55-4) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C7H6FN2O3
  • Molecular Weight : 200.12 g/mol

The compound features a fluorine atom at the 5-position and a methoxy group at the 6-position of the pyrimidine ring, which enhances its lipophilicity and potential bioavailability in biological systems.

Anticancer Potential

The compound has been investigated for its anticancer properties. A series of derivatives were synthesized and tested for cytotoxicity against several cancer cell lines, including fibrosarcoma (HT-1080), breast (MCF-7, MDA-MB-231), and lung carcinoma (A-549). Among these derivatives, some exhibited marked growth inhibition, with IC50 values indicating effective cytotoxicity. For instance, one derivative showed an IC50 of 19.56 µM against HT-1080 cells, suggesting that modifications to the pyrimidine structure can enhance anticancer activity .

The mechanism of action for this compound involves the induction of apoptosis in cancer cells. This process was evidenced by:

  • Caspase Activation : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, inhibiting cellular proliferation .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can provide insights into structure-function relationships.

Compound NameCAS NumberMolecular FormulaKey FeaturesBiological Activity
5-Fluoro-6-(methoxycarbonyl)pyrimidine-4-carboxylic acid1936190-55-4C7H6FN2O3Lacks methoxycarbonyl group; simpler structurePotential antiviral and anticancer agent
5-Fluoro-6-[(4-fluorophenyl)methyl]pyrimidine-4-carboxylic acid2438885-64-2C13H10F2N2O2Contains a phenyl group; different biological activityEnhanced anticancer properties
2-Methoxy-pyrimidine-5-carboxylic acid57523216C8H8N2O3Different substitution pattern; varied reactivityLimited data on biological activity

This table illustrates how variations in chemical structure can lead to differences in biological activity, particularly regarding anticancer effects.

Case Studies

  • Anticancer Study : A recent study synthesized several derivatives of pyrimidines and evaluated their cytotoxicity against human cancer cell lines. The findings indicated that certain modifications significantly enhanced their efficacy against specific cancers .
  • Antiviral Research : While direct studies on this compound's antiviral effects are sparse, related fluorinated compounds have shown promise in inhibiting viral enzymes and replication processes .

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-6-methoxypyrimidine-4-carboxylic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves condensation of fluorinated pyrimidine precursors with methoxy-substituted aldehydes under basic conditions. For example, a two-step approach may include:

Cyclization of 4-methoxybenzaldehyde derivatives with fluorinated intermediates (e.g., ethyl cyanoacetate) using guanidine as a cyclizing agent.

Acidic hydrolysis to convert ester groups to carboxylic acids.
Key variables for optimization:

  • Temperature : 80–100°C for cyclization .
  • Catalysts : Use of Knoevenagel condensation catalysts (e.g., piperidine) to enhance intermediate formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Which analytical techniques are most effective for characterizing structural purity and functional group integrity?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine substitution and methoxy group placement. For example, 19F^{19}\text{F} NMR chemical shifts near -120 ppm indicate aromatic fluorine .
  • HPLC-MS : Quantifies purity (>98%) and detects hydrolyzed byproducts (e.g., decarboxylated derivatives) .
  • FT-IR : Peaks at 1700–1720 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-F stretch) validate functional groups .

Q. How does solubility in common solvents impact experimental design for biological assays?

  • Methodological Answer : Solubility data (from ):
SolventSolubility (mg/mL)
DMSO25–30
Ethanol10–15
Water (pH 7.4)<1
For cell-based assays, prepare stock solutions in DMSO and dilute in aqueous buffers (final DMSO <0.1%). Pre-warm to 37°C and sonicate to prevent precipitation .

Advanced Research Questions

Q. How do electronic effects of the fluorine and methoxy substituents influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Fluorine (strong electron-withdrawing group): Activates the pyrimidine ring for nucleophilic attack at the 2- and 4-positions. For example, amination reactions proceed efficiently at 60°C with NH3_3/CuI catalysis .
  • Methoxy group (electron-donating): Stabilizes intermediates via resonance but may hinder electrophilic substitution. Computational studies (DFT) suggest methoxy reduces electrophilicity at the 5-position by 15–20% compared to unsubstituted analogs .
  • Contradictions : Some studies report unexpected regioselectivity in cross-coupling reactions, necessitating mechanistic re-evaluation (e.g., radical vs. ionic pathways) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Dose-response profiling : Use IC50_{50} curves to distinguish specific inhibition (low nM range) from nonspecific cytotoxicity (µM range).
  • Off-target screening : Test against related enzymes (e.g., kinases vs. carboxylases) to identify selectivity.
  • Structural analogs : Compare activity of 5-fluoro-6-methoxy derivatives with 5-chloro or 6-hydroxy variants. For example, replacing methoxy with hydroxyl abolishes cytotoxicity in HeLa cells .

Q. How can computational modeling predict interactions with biological targets (e.g., dihydrofolate reductase)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding to DHFR’s active site. Key parameters:
  • Grid box centered on NADPH-binding region (20 Å3^3).
  • Fluorine forms hydrogen bonds with Thr121 (ΔG = -9.2 kcal/mol) .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .

Key Considerations for Researchers

  • Safety : Handle with nitrile gloves (LD50_{50} >2000 mg/kg in rats) and avoid inhalation (use fume hoods) .
  • Data Reproducibility : Validate synthetic protocols with independent replicates, noting batch-to-batch variability in fluorine content (XPS recommended) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-6-methoxypyrimidine-4-carboxylic acid
Reactant of Route 2
5-Fluoro-6-methoxypyrimidine-4-carboxylic acid

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